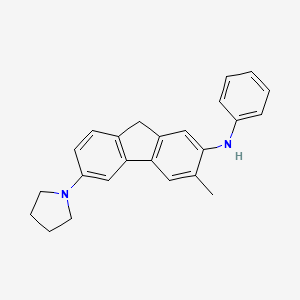
3-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine is a complex organic compound that belongs to the class of fluorenes It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a methyl group attached to the fluorene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorene Backbone: The initial step involves the synthesis of the fluorene backbone through a Friedel-Crafts alkylation reaction.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.
Attachment of the Phenyl Group: The phenyl group is attached through a palladium-catalyzed cross-coupling reaction.
Methylation: The final step involves the methylation of the fluorene backbone using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine
- 3-Methyl-N-phenyl-5-(pyrrolidin-1-YL)-9H-fluoren-2-amine
- 3-Methyl-N-phenyl-6-(piperidin-1-YL)-9H-fluoren-2-amine
Uniqueness
3-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine is unique due to its specific structural features, such as the position of the methyl group and the presence of the pyrrolidine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
121902-00-9 |
|---|---|
Formule moléculaire |
C24H24N2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
3-methyl-N-phenyl-6-pyrrolidin-1-yl-9H-fluoren-2-amine |
InChI |
InChI=1S/C24H24N2/c1-17-13-22-19(15-24(17)25-20-7-3-2-4-8-20)14-18-9-10-21(16-23(18)22)26-11-5-6-12-26/h2-4,7-10,13,15-16,25H,5-6,11-12,14H2,1H3 |
Clé InChI |
RUQSZQHHXDFFED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC3=C2C=C(C=C3)N4CCCC4)C=C1NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
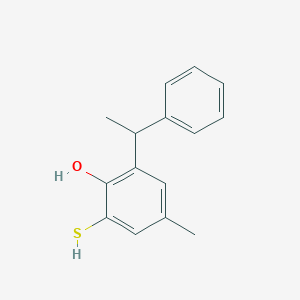
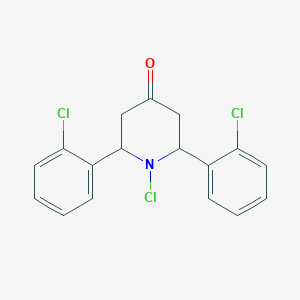
![1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide](/img/structure/B14287504.png)
![7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14287505.png)
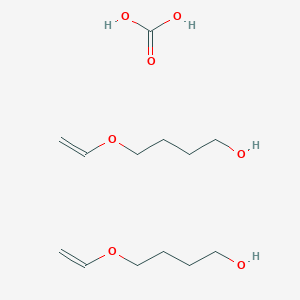
![3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14287513.png)
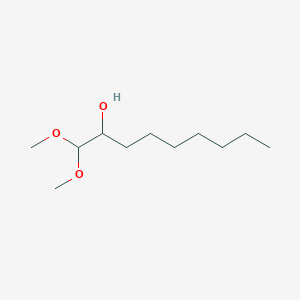
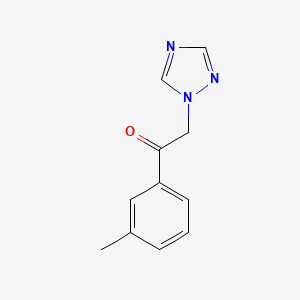

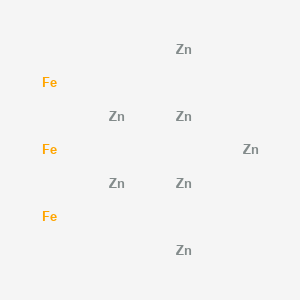

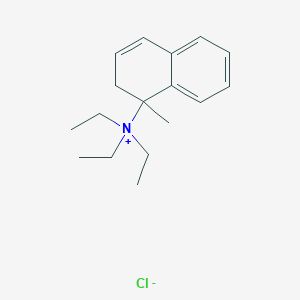
![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
